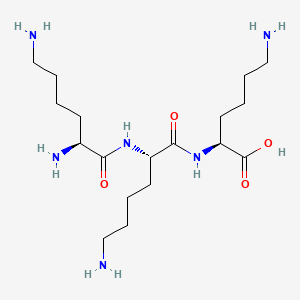
Lysyllysyllysine
描述
准备方法
Synthetic Routes and Reaction Conditions: Lysyllysyllysine can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound typically involves the following steps:
Attachment of the first lysine residue: to the resin.
Deprotection: of the amino group of the first lysine.
Coupling: of the second lysine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino group of the second lysine.
Coupling: of the third lysine residue.
Final deprotection: and cleavage of the tripeptide from the resin.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions: Lysyllysyllysine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted this compound derivatives.
科学研究应用
Lysyllysyllysine has a wide range of applications in scientific research:
- **Medicine
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: this compound is studied for its role in protein-protein interactions and enzyme activity.
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCNDJQPKSPII-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948891 | |
| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13184-14-0, 25988-63-0 | |
| Record name | Trilysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysyllysyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYLLYSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Lys-Lys-Lys?
A1: The molecular formula of Lys-Lys-Lys is C18H39N9O4. Its molecular weight is 433.55 g/mol.
Q2: Does Lys-Lys-Lys possess a specific spectroscopic signature?
A2: While the provided research doesn't detail specific spectroscopic data for Lys-Lys-Lys, its structure suggests characteristic signals in techniques like nuclear magnetic resonance (NMR) and mass spectrometry, commonly employed for peptide analysis.
Q3: How does the polycationic nature of Lys-Lys-Lys influence its interactions with biological systems?
A: The three positively charged lysine residues in Lys-Lys-Lys enable strong electrostatic interactions with negatively charged molecules. This is exemplified by its interaction with anionic phospholipids, promoting the insertion of peptides into membranes. [] This characteristic is also crucial for its role in nuclear localization signals. [, , ]
Q4: Can Lys-Lys-Lys directly influence enzyme activity?
A: Yes, research shows that polylysine peptides, including Lys-Lys-Lys, can directly impact the activity of membrane-bound enzymes like protein kinases, phosphatidylinositol kinases, and adenylate cyclase. []
Q5: How does Lys-Lys-Lys affect the conformation of proteins?
A: Studies on the epidermal growth factor receptor (EGFR) revealed that phosphorylation of specific tyrosine residues leads to a conformational change, exposing an Asp-Glu-Glu sequence. This conformational change is recognized by an antibody that also binds to a Lys-Lys-Lys-containing peptide, indicating that the tripeptide sequence might contribute to the phosphorylation-induced conformational shift. []
Q6: How is Lys-Lys-Lys involved in protein targeting to the cell nucleus?
A: Lys-Lys-Lys often constitutes part of nuclear localization signals (NLSs), short amino acid sequences that mediate protein transport into the nucleus. [, , , ] For instance, in simian virus 40 (SV40), the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val is essential for nuclear import. [, ]
Q7: Does the position of Lys-Lys-Lys within a peptide sequence affect its function?
A: Yes, in the context of NLSs, the position of Lys-Lys-Lys within the peptide sequence is critical. Research on the polyomavirus capsid proteins showed that NLS function depends on the specific location of the Lys-Lys-Lys motif within the protein. []
Q8: Can Lys-Lys-Lys be utilized in drug delivery systems?
A: Research suggests that Lys-Lys-Lys, especially when conjugated with other moieties like stearic acid, can be incorporated into peptide-based drug carriers. [] This is due to its ability to enhance cellular uptake and potentially target specific cellular compartments like the nucleus. []
Q9: Does Lys-Lys-Lys play a role in the activity of naturally occurring toxins?
A: Studies on ω-agatoxin IVA, a potent calcium channel blocker found in spider venom, revealed that the N-terminal Lys-Lys-Lys sequence is not essential for its biological activity or its disulfide bond formation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


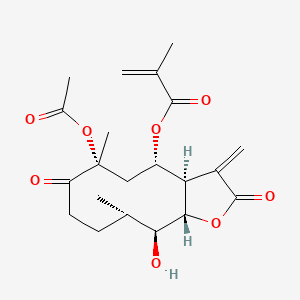

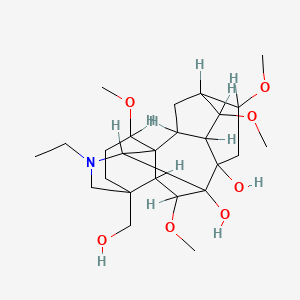
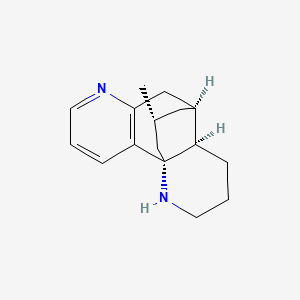
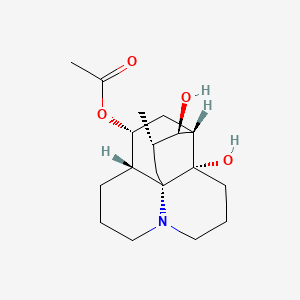
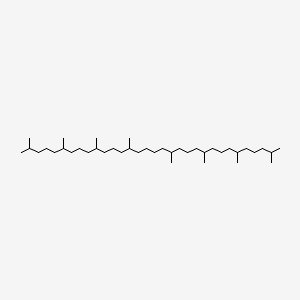
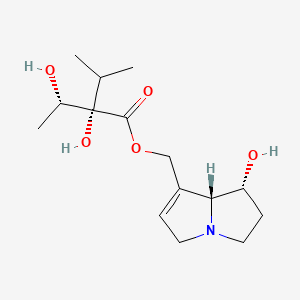
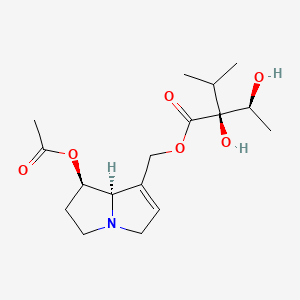
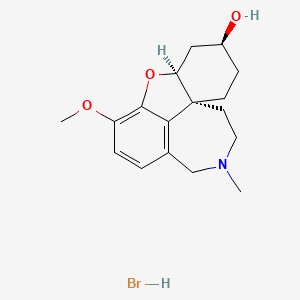
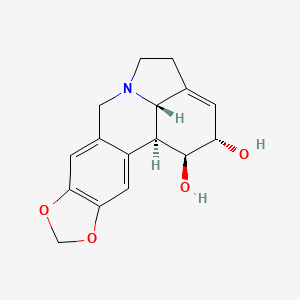
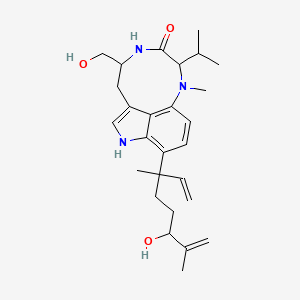
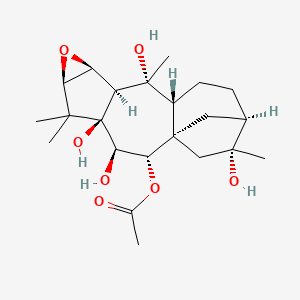
![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)

